2-hydroxy-5-methoxybenzaldehyde 1,2-ethanediyl(methylhydrazone)
Overview
Description
2-Hydroxy-5-methoxybenzaldehyde is an organic compound and an isomer of vanillin . It is also known by other names such as 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde, and HMB . It has been used in various applications including the synthesis of radiolabeling precursor desmethyl-PBR06 .
Synthesis Analysis
The chemical is produced by the Reimer-Tiemann reaction on 4-methoxyphenol with a 79% yield . It can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .Molecular Structure Analysis
The linear formula of 2-Hydroxy-5-methoxybenzaldehyde is HOC6H3(OCH3)CHO . The molecular weight is 152.15 . The SMILES string representation is [H]C (=O)c1cc (OC)ccc1O .Chemical Reactions Analysis
2-Hydroxy-5-methoxybenzaldehyde reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile .Physical And Chemical Properties Analysis
2-Hydroxy-5-methoxybenzaldehyde is a yellow to yellow-green liquid . It has a density of 1.219 g/mL at 25 °C . The melting point is 4 °C and the boiling point is 103 °C/2.5 mmHg . The refractive index n20/D is 1.578 .Safety and Hazards
2-Hydroxy-5-methoxybenzaldehyde is classified as a combustible liquid . It has a flash point of 113 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical . It should be used in a well-ventilated area and contact with moisture should be avoided .
properties
IUPAC Name |
2-[(E)-[2-[[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]-4-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-23(21-13-15-11-17(27-3)5-7-19(15)25)9-10-24(2)22-14-16-12-18(28-4)6-8-20(16)26/h5-8,11-14,25-26H,9-10H2,1-4H3/b21-13+,22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKMEKQRTXQBEB-JFMUQQRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=C(C=CC(=C1)OC)O)N=CC2=C(C=CC(=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=C(C=CC(=C1)OC)O)CCN(/N=C/C2=C(C=CC(=C2)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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